molecular formula C21H19Cl2NO5 B3614314 N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-3,4,5-trimethoxybenzamide

N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-3,4,5-trimethoxybenzamide

Cat. No. B3614314
M. Wt: 436.3 g/mol
InChI Key: AOFSODMNPJGLOP-UHFFFAOYSA-N
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Description

N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-3,4,5-trimethoxybenzamide, commonly known as TFB-TM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. TFB-TM is a benzamide derivative that has been synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of TFB-TM is not fully understood. However, it has been suggested that TFB-TM exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. TFB-TM has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
TFB-TM has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. TFB-TM has also been found to reduce the production of inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. In addition, TFB-TM has been shown to have antioxidant properties and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

TFB-TM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and can be administered orally or intravenously. However, one limitation of TFB-TM is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of TFB-TM. One area of research is the development of TFB-TM as a potential anti-cancer drug. Further studies are needed to determine the efficacy of TFB-TM in animal models of cancer and to optimize its dosing and administration. Another area of research is the study of TFB-TM as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the mechanism of action of TFB-TM needs to be further elucidated to better understand its therapeutic properties.

Scientific Research Applications

TFB-TM has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. TFB-TM has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO5/c1-26-18-8-12(9-19(27-2)20(18)28-3)21(25)24-11-14-5-7-17(29-14)15-6-4-13(22)10-16(15)23/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSODMNPJGLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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